molecular formula C14H16ClN3O2S B2949709 5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide CAS No. 1705097-85-3

5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide

Cat. No.: B2949709
CAS No.: 1705097-85-3
M. Wt: 325.81
InChI Key: ZSXZFWNDBIYMGX-UHFFFAOYSA-N
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Description

5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiophene ring, a pyrazole ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Oxane Moiety: The oxane moiety can be introduced through a nucleophilic substitution reaction involving an appropriate oxane derivative.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and thiophene intermediates under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro group on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.

    Apixaban: A direct Factor Xa inhibitor used as an anticoagulant.

    Edoxaban: An oral anticoagulant that inhibits Factor Xa.

Uniqueness

5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is unique due to its specific structural features, such as the oxane moiety and the combination of pyrazole and thiophene rings. These features contribute to its distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of bioavailability and selectivity .

Properties

IUPAC Name

5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXZFWNDBIYMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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